2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-[(2-Fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 20) is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a 2-fluorobenzoyl group and a carboxamide moiety. This compound is synthesized via Method B, which involves reacting 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with 2-fluorobenzoyl chloride in dry pyridine, followed by purification via crystallization (40% yield) . Key physical properties include a melting point of 233–234°C, and its structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy, which highlight characteristic signals for the cycloheptane CH₂ groups (δ 1.40–1.85 ppm) and fluorobenzoyl aromatic protons (δ 7.48–7.95 ppm) .
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOGKRTVOMQPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with an amine derivative to form the corresponding amide. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key signaling pathways in cells .
Comparison with Similar Compounds
The structural and functional attributes of Compound 20 are compared to related cycloheptathiophene and thiophene derivatives, focusing on synthesis, substituent effects, and biological relevance.
Structural Analogues with Modified Core or Substituents
a. Cyclopenta[b]thiophene Derivative (Compound 32)
- Structure: 2-[(2-Fluorobenzoyl)amino]-N-(2-pyridinyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
- Key Differences : The cyclopenta[b]thiophene core (5-membered ring) vs. cyclohepta[b]thiophene (7-membered ring).
- Synthesis : Similar Method B but lower yield (37%) and melting point (184–185°C), suggesting reduced stability compared to Compound 20 .
b. Methoxy-Substituted Derivatives (Compounds 40, 42)
- Structures :
- 40 : 2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- 42 : 2-(2-Methoxybenzamido)-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- Comparison : Methoxy groups enhance electron density but reduce electrophilicity compared to the 2-fluoro group in Compound 20. Yields (32–34%) are lower, possibly due to steric hindrance from bulkier substituents .
c. Chloro-Substituted Derivative (Compound 9)
- Structure: 2-[(4-Chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- Comparison : Chlorine’s strong electron-withdrawing effect may improve binding to hydrophobic enzyme pockets, but its larger atomic radius could hinder solubility. Synthesis via Method B yields a structurally analogous compound .
Functional Analogues with Diverse Pharmacophores
a. Piperazine-Containing Derivative (Compound VIe)
- Structure : 2-(2-(4-Phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- Higher yield (60%) and distinct IR bands (NH₂, C=O) suggest altered physicochemical properties .
b. Pyrazole Derivative (Compound 2180556-13-0)
- Structure : 2-(2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
- ~348.5 for Compound 20) may affect bioavailability .
Key Observations :
- Core Size : The cyclohepta[b]thiophene core in Compound 20 may offer superior conformational flexibility for binding to viral polymerase pockets (e.g., influenza or HIV-1 targets) compared to smaller cores .
- Yield Variations : Substituent reactivity and purification methods (crystallization vs. chromatography) significantly influence yields.
Biological Activity
2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17FN2O2S
- Molecular Weight : 320.39 g/mol
- CAS Number : 352693-87-9
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in the context of cancer treatment. The presence of the fluorinated benzoyl group enhances its pharmacological properties compared to other derivatives.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to interact with various biological targets involved in cancer progression. Molecular docking studies suggest effective binding with enzymes and receptors implicated in tumor growth and metastasis.
- It induces cell cycle arrest and apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, which is crucial for cell division .
-
In Vitro Studies :
- In studies involving human cancer cell lines (e.g., A549 non-small cell lung cancer), the compound demonstrated potent antiproliferative activity with submicromolar GI50 values. For instance, it showed GI50 values of 2.01 µM against OVACAR-4 cells and 0.69 µM against CAKI-1 cells .
- The compound also exhibited minimal cytotoxicity in various cell lines, indicating a favorable therapeutic window .
- In Vivo Studies :
Case Study 1: Compound 17 Evaluation
A series of compounds including this compound were evaluated for their anticancer properties:
- Growth Inhibition : The compound showed high growth inhibition percentages across multiple cancer cell lines (GI > 80% for 20 lines).
- Caspase Activation : Mechanistic studies confirmed that treatment led to early apoptosis and activation of caspases 3, 8, and 9 in A549 cells .
Case Study 2: National Cancer Institute Testing
The National Cancer Institute evaluated several compounds including this derivative against a diverse panel of 60 human cancer cell lines:
- Results : The compound displayed potent anticancer activity with GI50 values ranging from 1.06 to 6.51 µM across various cell lines.
- Comparison with Nocodazole : When compared to nocodazole (a known antimitotic agent), this compound exhibited comparable or superior growth inhibition in several tested cell lines .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C17H17FN2O2S |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 352693-87-9 |
| GI50 (A549) | < 1 µM |
| GI50 (OVACAR-4) | 2.01 µM |
| GI50 (CAKI-1) | 0.69 µM |
| In Vivo Tumor Growth Reduction | Significant vs untreated controls |
Q & A
Q. What are the established synthetic routes for 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
Core Thiophene Formation : Cyclocondensation of cycloheptanone derivatives with sulfur and cyanoacetamide under acidic conditions to form the tetrahydrocyclohepta[b]thiophene scaffold .
Acylation : Reaction of the amino group with 2-fluorobenzoyl chloride in anhydrous dichloromethane (CH₂Cl₂) under nitrogen, followed by reflux and purification via reverse-phase HPLC (gradient: 30% → 100% MeCN/H₂O) .
Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzoyl integration at δ ~7.2–7.8 ppm, cycloheptane protons at δ ~1.5–2.5 ppm) .
- IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F stretch) .
- LC-HRMS : To verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine .
Q. How is the purity and stability of this compound validated under laboratory conditions?
Methodological Answer:
- Purity Assessment :
- Stability Protocols :
- Store at –20°C under nitrogen to prevent hydrolysis of the amide bond.
- Monitor degradation via weekly HPLC checks over 6 months .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence regioselectivity?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, stoichiometry) using a fractional factorial design. For example:
- Regioselectivity Control :
Q. How do structural modifications (e.g., fluorobenzoyl vs. pentafluorobenzoyl analogs) impact biological activity?
Methodological Answer:
- Comparative Bioassays :
- Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) assays .
- Mechanistic Insight : Fluorine’s electronegativity enhances membrane penetration; bulkier substituents (e.g., pentafluorobenzoyl) may reduce activity due to steric hindrance .
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate logP, polar surface area, and MIC values .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., cycloheptane ring puckering) .
- 2D Techniques :
Q. What computational strategies predict environmental persistence and degradation pathways?
Methodological Answer:
Q. How should researchers design a mechanistic study to resolve discrepancies in reported antibacterial efficacy?
Methodological Answer:
- Hypothesis-Driven Workflow :
- Standardize Assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
- Mode of Action Probes :
- Membrane Permeability : SYTOX Green uptake assays .
- Target Inhibition : In vitro enzyme inhibition (e.g., dihydrofolate reductase) .
- Data Triangulation : Cross-validate results with transcriptomics (RNA-seq) to identify upregulated stress-response genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
